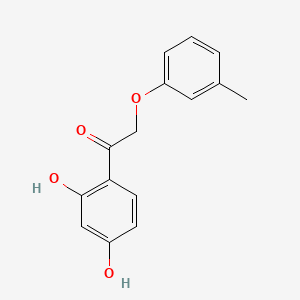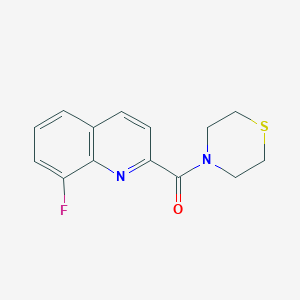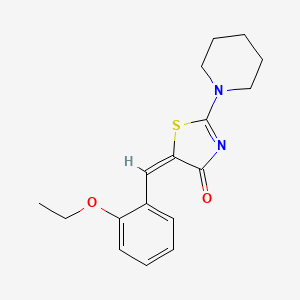
5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazol-4(5H)-one derivatives often involves multicomponent reactions or Knoevenagel condensation processes. These methods are valued for their step-economy, cost-effectiveness, and the ability to introduce a variety of functional groups into the thiazolone backbone, enabling the exploration of biological activities. For instance, a similar compound, 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, was synthesized using a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, showcasing the adaptability of this synthesis approach (Sydorenko et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Studies have demonstrated the potential of various thiazolidinone derivatives, including compounds similar to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, as antimicrobial and antifungal agents. Specifically, compounds with the thiazol-4(5H)-one core have shown significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that derivatives like 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one could be promising candidates for the development of new antimicrobial and antifungal medications, addressing the growing concern over antibiotic resistance. The structural versatility of these compounds allows for the synthesis of a wide array of derivatives,potentially enhancing their biological activity and specificity against various pathogens. Further research and development in this area could lead to the discovery of novel therapeutic agents, contributing significantly to the field of infectious disease treatment. The synthesis and biological evaluation of thiazolidinone derivatives highlight their potential as a novel class of antimicrobial compounds, offering a new avenue for drug discovery and development against resistant microbial strains (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Another significant area of application for thiazolidinone derivatives, including 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one, is their potential as antioxidants. These compounds have been studied for their efficacy in protecting against oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The ability of these derivatives to act as antioxidants could be harnessed in the development of treatments or supplements aimed at mitigating oxidative damage and enhancing cellular defense mechanisms. The structural attributes of thiazolidinone derivatives, such as their electronic configuration and molecular geometry, contribute to their antioxidant activity, offering a promising foundation for the design of potent antioxidant agents (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).
Anticancer Activity
Research has also indicated the potential of thiazolidinone derivatives in cancer therapy. Compounds structurally related to 5-(2-ethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been evaluated for their anticancer properties, with some derivatives demonstrating the ability to inhibit the proliferation of various cancer cell lines. These findings open up possibilities for the development of new anticancer agents based on the thiazolidinone scaffold, potentially offering novel mechanisms of action against cancer cells. The exploration of these compounds in cancer research could lead to the identification of new therapeutic targets and strategies for combating cancer (Desai, Jadeja, & Khedkar, 2022).
Eigenschaften
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-2-21-14-9-5-4-8-13(14)12-15-16(20)18-17(22-15)19-10-6-3-7-11-19/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPJQEHVHBSASE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-Ethoxyphenyl)methylidene]-2-(piperidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5527325.png)
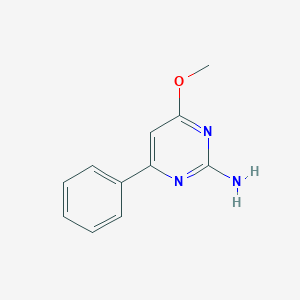
![4-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5527338.png)
![N-(2,4-difluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5527346.png)
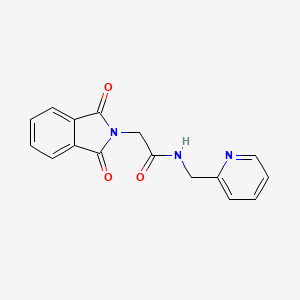
![(3S)-1-[3-(ethylthio)propanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5527357.png)
![3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5527360.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5527374.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5527384.png)

